

A Technical Guide to Dacomitinib-d10 for Laboratory Applications

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Compound of Interest

Compound Name: Dacomitinib-d10

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Dacomitinib-d10**, a deuterated analog of the potent, irreversible pan-ErbB tyrosine kinase inhibitor, Dacomitinib. This document is intended for laboratory professionals engaged in preclinical and clinical research, offering comprehensive data on its commercial availability, key properties, and detailed experimental protocols for its application, particularly in pharmacokinetic studies.

Introduction to Dacomitinib and its Deuterated Analog

Dacomitinib is a second-generation tyrosine kinase inhibitor (TKI) that irreversibly binds to the epidermal growth factor receptor (EGFR/HER1), as well as HER2 and HER4, members of the ErbB family of receptor tyrosine kinases.[1] This irreversible binding leads to sustained inhibition of downstream signaling pathways crucial for cell proliferation and survival, making it an effective therapeutic agent in cancers with activating EGFR mutations, such as non-small cell lung cancer (NSCLC).[1]

Dacomitinib-d10 is a stable isotope-labeled version of Dacomitinib, where ten hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to determine the concentration of Dacomitinib in biological matrices.[2][3] The increased mass of **Dacomitinib-d10** allows for its clear differentiation from the unlabeled

drug in mass spectrometric analysis, ensuring accurate quantification in pharmacokinetic and drug metabolism studies.

Commercial Suppliers and Product Specifications

Dacomitinib-d10 is available for laboratory use from several commercial suppliers. The following table summarizes key product specifications from prominent vendors. Researchers are advised to request a certificate of analysis for lot-specific details.

Supplier	Catalog Number	Purity	Isotopic Enrichment	Formulation
MedChemExpress	HY-13272S3	>98%	Not specified	Solid
EvitaChem	EVT-12556396	Not specified	Not specified	Solid
Tocris Bioscience	Not Available	Not Available	Not Available	Not Available
LKT Labs	Not Available	Not Available	Not Available	Not Available
RayBiotech	Not Available	Not Available	Not Available	Not Available

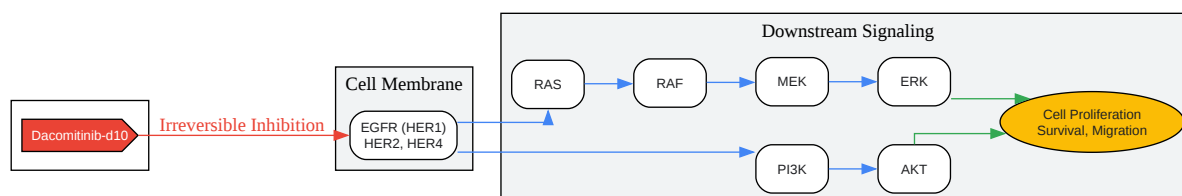
Quantitative Data

The following table summarizes the key quantitative data for Dacomitinib and its deuterated analog.

Parameter	Value	Reference
Dacomitinib IC50 (EGFR)	6.0 nM	[4]
Dacomitinib IC50 (HER2/ERBB2)	45.7 nM	[4]
Dacomitinib IC50 (HER4/ERBB4)	73.7 nM	[4]
Dacomitinib-d10 Molecular Weight	480.00 g/mol	
Dacomitinib Molecular Weight	469.94 g/mol	

Dacomitinib Signaling Pathway

Dacomitinib exerts its therapeutic effect by irreversibly inhibiting the tyrosine kinase activity of the ErbB family of receptors. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, survival, and migration. Dacomitinib covalently binds to a cysteine residue in the ATP-binding pocket of these receptors, blocking their kinase activity and subsequent signaling. The primary pathways affected are the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.



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Caption: Dacomitinib's mechanism of action.

Experimental Protocols

Quantification of Dacomitinib in Human Plasma using LC-MS/MS with Dacomitinib-d10 as an Internal Standard

This protocol outlines a validated method for the determination of Dacomitinib in human plasma.^[2]^[3]

5.1.1 Materials and Reagents

- Dacomitinib reference standard
- **Dacomitinib-d10** (internal standard)
- Acetonitrile (LC-MS grade)
- Ammonium formate
- Formic acid
- Ultrapure water
- Human plasma (with anticoagulant)

5.1.2 Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

5.1.3 Chromatographic Conditions

- Column: C18 analytical column (e.g., Discovery C18, 10 cm × 4.6 mm, 5 µm)^[2]
- Mobile Phase A: 5 mM Ammonium formate in 0.1% formic acid in water^[3]
- Mobile Phase B: Acetonitrile^[3]
- Flow Rate: 0.8 mL/min^[2]

- Gradient: Optimized for separation of Dacomitinib and **Dacomitinib-d10**
- Injection Volume: 10 µL

5.1.4 Mass Spectrometric Conditions

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Dacomitinib: m/z 470.2 → 319.2[3]
 - **Dacomitinib-d10**: m/z 480.2 → 319.2[3]

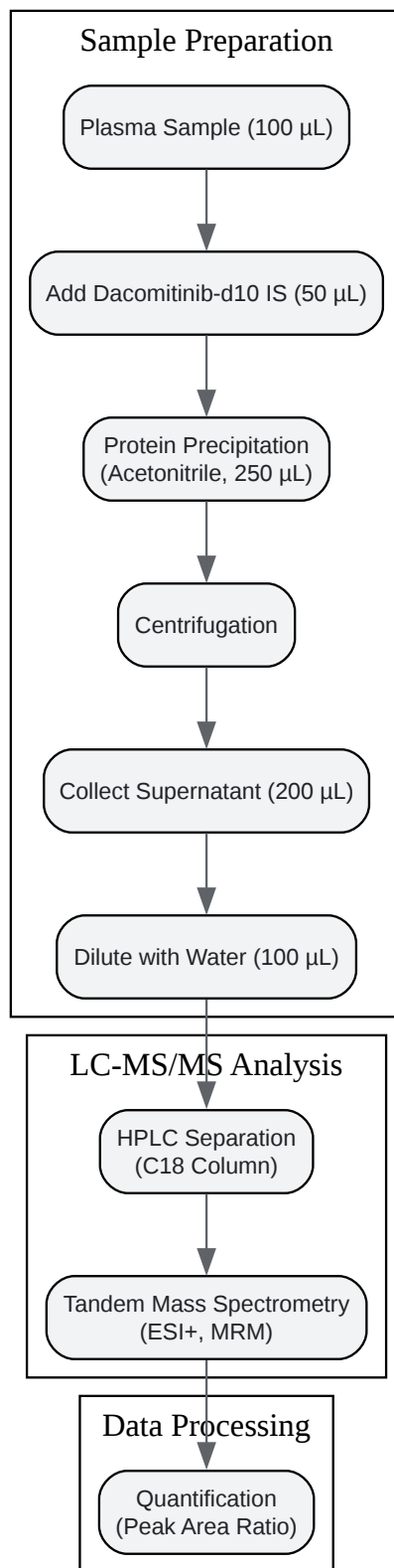
5.1.5 Sample Preparation (Liquid-Liquid Extraction)

- To 100 µL of plasma sample, add 50 µL of **Dacomitinib-d10** internal standard solution (50 ng/mL in methanol).[3]
- Vortex for 30 seconds.
- Add 250 µL of acetonitrile.[3]
- Vortex for 3 minutes.
- Centrifuge at 4000 rpm for 10 minutes at 4°C.[3]
- Transfer 200 µL of the supernatant to a clean tube.
- Add 100 µL of ultrapure water and vortex for 1 minute.[3]
- Inject 10 µL into the LC-MS/MS system.

5.1.6 Data Analysis

- Construct a calibration curve by plotting the peak area ratio of Dacomitinib to **Dacomitinib-d10** against the concentration of Dacomitinib standards.

- Determine the concentration of Dacomitinib in the plasma samples from the calibration curve.



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Caption: LC-MS/MS analytical workflow.

Determination of Isotopic Enrichment

The isotopic purity of **Dacomitinib-d10** is a critical parameter for its use as an internal standard. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended methods for this determination.

5.2.1 High-Resolution Mass Spectrometry (HR-MS) Method

- Prepare a solution of **Dacomitinib-d10** in a suitable solvent (e.g., methanol).
- Infuse the solution directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
- Acquire the full scan mass spectrum in the region of the molecular ion.
- Determine the relative intensities of the isotopic peaks corresponding to the unlabeled (d0) to the fully labeled (d10) species.
- Calculate the isotopic enrichment by comparing the observed isotopic distribution to the theoretical distribution.

5.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy Method

- Dissolve a known amount of **Dacomitinib-d10** in a deuterated solvent (e.g., DMSO-d6).
- Acquire a high-resolution ¹H NMR spectrum.
- The absence or significant reduction of signals at the positions where protons have been replaced by deuterium confirms the isotopic labeling.
- Integration of the remaining proton signals relative to a known internal standard can provide a quantitative measure of isotopic enrichment.

Conclusion

Dacomitinib-d10 is an essential tool for researchers in the field of oncology and drug development. Its use as an internal standard in LC-MS/MS assays allows for the accurate and precise quantification of Dacomitinib in biological samples, which is fundamental for pharmacokinetic, bioavailability, and drug metabolism studies. This guide provides a foundational understanding of **Dacomitinib-d10**, its commercial sources, and detailed protocols to facilitate its effective implementation in the laboratory. For optimal results, it is imperative to obtain lot-specific certificates of analysis from the supplier and to validate all analytical methods according to established regulatory guidelines.

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